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Compound of Interest

Compound Name: 2,5-Dimethylpyridin-4-amine

Cat. No.: B1334585 Get Quote

Abstract: This technical guide provides a comprehensive overview of 2,5-dimethylpyrimidin-4-

amine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug

development. This document consolidates available data on its chemical identity, structural

characteristics, and physicochemical properties. Due to the limited availability of direct

experimental protocols for this specific molecule, this guide also presents a plausible synthesis

pathway and a representative biological screening workflow based on established

methodologies for analogous pyrimidine derivatives. This guide is intended for researchers,

scientists, and drug development professionals seeking detailed technical information on this

compound.

A Note on Chemical Nomenclature: Initial database searches for "2,5-Dimethylpyridin-4-
amine" yield limited technical information. However, a structurally similar compound, "2,5-

dimethylpyrimidin-4-amine," is well-documented and commercially available. Given the

specificity of the user's request for in-depth technical data, this guide will focus on the

pyrimidine derivative, as it is the likely compound of interest for research and development

purposes.

Chemical Identity and Structure
2,5-dimethylpyrimidin-4-amine is a substituted pyrimidine with the chemical formula C₆H₉N₃.[1]

It is identified by the CAS number 73-70-1.[2] The structure consists of a pyrimidine ring

substituted with methyl groups at positions 2 and 5, and an amine group at position 4.

Molecular Structure:
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Caption: 2D structure of 2,5-dimethylpyrimidin-4-amine.

Physicochemical and Computed Properties
The following table summarizes the key physicochemical and computed properties of 2,5-

dimethylpyrimidin-4-amine.[1][2]

Property Value Source

CAS Number 73-70-1 PubChem[2]

Molecular Formula C₆H₉N₃ PubChem[1]

Molecular Weight 123.16 g/mol PubChem[2]

IUPAC Name 2,5-dimethylpyrimidin-4-amine PubChem[2]

SMILES CC1=CN=C(N=C1N)C PubChem[2]

InChI Key
UXKNAXNFIYFMIB-

UHFFFAOYSA-N
PubChem[2]

XlogP (predicted) 0.6 PubChemLite[1]

Monoisotopic Mass 123.07965 Da PubChemLite[1]

Appearance
White to off-white solid

(reported)
Commercial Suppliers

Storage Temperature 2–8 °C (under inert gas) Commercial Suppliers

Experimental Protocols
Proposed Synthesis of 2,5-Dimethylpyrimidin-4-amine
While a specific, detailed synthesis for 2,5-dimethylpyrimidin-4-amine is not readily available in

the reviewed literature, a plausible and efficient method can be derived from the well-

established synthesis of substituted aminopyrimidines. The principal synthesis often involves

the cyclization of a β-dicarbonyl compound (or a functional equivalent) with an N-C-N

containing molecule, such as a guanidine or amidine derivative.
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The following protocol outlines a proposed synthesis based on the reaction of 2-methyl-3-

oxobutanenitrile with acetamidine.

Experimental Workflow: Synthesis of 2,5-Dimethylpyrimidin-4-amine

Proposed Synthesis Workflow for 2,5-Dimethylpyrimidin-4-amine

Reactant Preparation

Cyclization Reaction

Work-up and Isolation

Purification

Characterization

2-Methyl-3-oxobutanenitrile

Combine reactants in an appropriate solvent (e.g., ethanol)
Add a base (e.g., sodium ethoxide)
Reflux the mixture for several hours

Acetamidine Hydrochloride

Cool the reaction mixture
Remove solvent under reduced pressure

Partition between water and an organic solvent (e.g., ethyl acetate)

Separate the organic layer
Dry over anhydrous sodium sulfate

Filter and concentrate to yield crude product

Purify the crude product by column chromatography or recrystallization

Confirm structure and purity using NMR, Mass Spectrometry, and HPLC
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Caption: Proposed workflow for the synthesis of 2,5-dimethylpyrimidin-4-amine.

Detailed Methodology:

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in

anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add acetamidine hydrochloride. Stir the mixture for 30 minutes at room temperature.

Addition of β-Ketonitrile: Add 2-methyl-3-oxobutanenitrile dropwise to the reaction mixture.

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with

a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

Extraction: Redissolve the residue in water and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers.

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate,

filter, and concentrate in vacuo to obtain the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford

pure 2,5-dimethylpyrimidin-4-amine.

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR,

mass spectrometry, and HPLC analysis.

Representative Biological Screening Protocol: Kinase
Inhibition Assay
Derivatives of the aminopyrimidine scaffold are frequently investigated as kinase inhibitors. The

following is a generalized in vitro protocol for assessing the inhibitory activity of 2,5-

dimethylpyrimidin-4-amine against a target protein kinase.

Experimental Workflow: In Vitro Kinase Inhibition Assay
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Generalized Workflow for Kinase Inhibition Screening

Assay Preparation

Assay Execution

Signal Detection and Analysis

Prepare serial dilutions of 2,5-dimethylpyrimidin-4-amine in DMSO

Dispense kinase and test compound into a 384-well plate
Incubate at room temperature

Prepare assay buffer, kinase, substrate, and ATP solutions

Initiate the reaction by adding ATP and substrate mixture

Incubate at 30°C for a defined period (e.g., 60 minutes)

Stop the reaction by adding a detection reagent

Measure the signal (e.g., luminescence, fluorescence) using a plate reader

Calculate percent inhibition relative to controls
Determine IC₅₀ value by fitting data to a dose-response curve

Click to download full resolution via product page

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Methodology:
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Compound Preparation: Prepare a stock solution of 2,5-dimethylpyrimidin-4-amine in 100%

DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

Assay Plate Preparation: In a 384-well assay plate, add the test compound dilutions, a

positive control inhibitor, and a DMSO vehicle control.

Enzyme and Substrate Addition: Add the target kinase enzyme to each well, followed by a

pre-incubation period to allow for compound binding.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific

substrate and ATP.

Reaction Incubation: Allow the reaction to proceed for a specified time at a controlled

temperature (e.g., 30°C).

Signal Detection: Terminate the reaction and detect the amount of product formed. This is

often achieved using a luminescence-based assay that measures the amount of ATP

remaining after the reaction.

Data Analysis: Calculate the percentage of kinase activity inhibition for each compound

concentration relative to the DMSO control. Plot the percent inhibition against the logarithm

of the compound concentration and fit the data to a sigmoidal dose-response curve to

determine the IC₅₀ value.

Potential Applications in Drug Discovery
While specific biological activities for 2,5-dimethylpyrimidin-4-amine are not extensively

reported, the 4-aminopyrimidine scaffold is a well-established pharmacophore in medicinal

chemistry. Molecules containing this core structure have been investigated for a range of

therapeutic targets, including:

Protein Kinase Inhibitors: The aminopyrimidine core is a key structural feature in numerous

approved and investigational kinase inhibitors for the treatment of cancer and inflammatory

diseases.

Enzyme Inhibitors: Derivatives have been designed as inhibitors for other enzyme classes,

such as β-secretase (BACE1) for Alzheimer's disease.
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GPCR Modulators: Certain aminopyrimidine analogs have been identified as agonists for G-

protein coupled receptors like GPR119, which is a target for type 2 diabetes.

Given its structural features, 2,5-dimethylpyrimidin-4-amine represents a valuable starting point

or fragment for the design and synthesis of novel therapeutic agents targeting these and other

biological pathways. Further screening and derivatization are required to elucidate its specific

biological functions and potential for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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